- Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

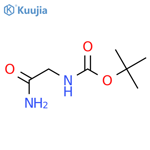

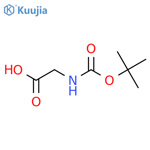

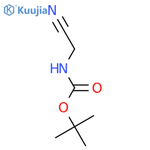

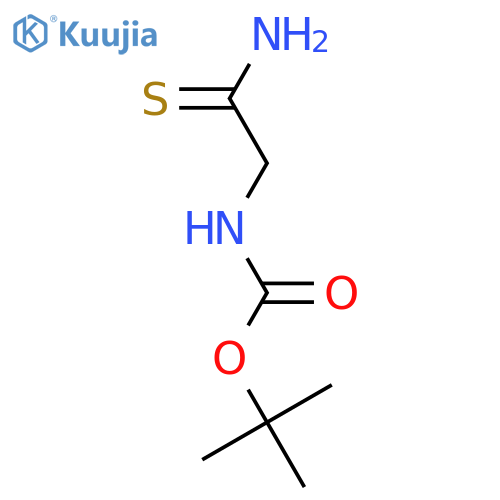

89226-13-1 structure

Nome do Produto:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl (2-amino-2-thioxoethyl)carbamate

- Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- tert-butyl 2-amino-2-thioxoethylcarbamate

- tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate

- tert-Butyl N-(carbamothioylmethyl)carbamate

- Boc-Gly-CSNH2

- Boc-thioglycinamide

- N-Boc-glycine thioamide

- N-Boc-glycinthioamide

- N-t-butoxycarbonylaminothioacetamide

- AGBIUUFZUPNDTM-UHFFFAOYSA-N

- carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester

- N-tert-Butoxycarbonylglycinethioamide

- SBB091163

- KM2802

- (tert

- 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)

- Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)

- 2-(tert-Butylcarbamoyl)thioacetamide

- [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester

- InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10

- DTXSID30415901

- 89226-13-1

- Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester

- SCHEMBL1000974

- tert-butyl(2-amino-2-thioxoethyl)carbamate

- SY173669

- DB-078327

- AKOS010592380

- (tert-butoxycarbonyl-amino)acetothioamide

- tert-Butyl 2-amino-2-thioxoethylcarbamate #

- FS-4542

- (N-t-butoxycarbonylamino) acetothioamide

- 2-Amino-1-(Boc-amino)-2-sulfanylideneethane

- EN300-53880

- tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate

- 2-(Boc-amino)ethanethioamide

- MFCD09025922

- thiocarbamoylmethyl-carbamic acid tert-butyl ester

- 2-(N-t-butoxycarbonylamino)thioacetamide

- CS-0092582

- tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate

- F8889-9285

- (tert-butoxycarbonylamino)acetothioamide

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

-

- MDL: MFCD09025922

- Inchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)

- Chave InChI: AGBIUUFZUPNDTM-UHFFFAOYSA-N

- SMILES: O=C(NCC(N)=S)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 190.07800

- Massa monoisotópica: 190.07759887g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 4

- Complexidade: 186

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 96.4

- XLogP3: 0.5

Propriedades Experimentais

- Ponto de Fusão: 129 °C

- PSA: 96.44000

- LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Informações de segurança

- Número de transporte de matérias perigosas:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Dados aduaneiros

- CÓDIGO SH:2930909090

- Dados aduaneiros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| abcr | AB226484-5 g |

tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; . |

89226-13-1 | 90% | 5 g |

€246.00 | 2023-07-20 | |

| TRC | B699355-1000mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 1g |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-53880-0.5g |

tert-butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 95% | 0.5g |

$39.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-50mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 50mg |

152.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-1g |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 1g |

1081.0CNY | 2021-08-04 | |

| Apollo Scientific | OR909672-1g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 1g |

£20.00 | 2025-02-20 | |

| Apollo Scientific | OR909672-5g |

tert-Butyl N-(carbamothioylmethyl)carbamate |

89226-13-1 | 98% | 5g |

£90.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EP085-200mg |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate |

89226-13-1 | 98% | 200mg |

302.0CNY | 2021-08-04 | |

| ChemScence | CS-0092582-100mg |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | ≥97.0% | 100mg |

$49.0 | 2021-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1163222-5g |

tert-Butyl (2-amino-2-thioxoethyl)carbamate |

89226-13-1 | 98% | 5g |

¥1405.00 | 2024-04-26 |

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 15 h, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referência

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (3), 601-607

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referência

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Triethylamine , Isobutyl chloroformate , Ammonium hydroxide Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

1.2 Reagents: Sodium carbonate , Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran

Referência

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; rt

Referência

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Lithium , Hydrogen sulfide Solvents: Ethanol

Referência

- Poly(dipeptamidinium) salts: definition and methods of preparation, Helvetica Chimica Acta, 1986, 69(5), 1224-62

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane

Referência

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Referência

- Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin, Angewandte Chemie, 2017, 56(11), 3069-3073

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ; 4 h, rt

Referência

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ; 16 h, rt

Referência

- Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; rt

Referência

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane

Referência

- Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics, Angewandte Chemie, 1996, 35, 1503-1506

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Diethylamine , Hydrogen sulfide Solvents: Dimethylformamide

Referência

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Literatura Relacionada

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate) Produtos relacionados

- 2680760-25-0(4-(2,2,2-Trifluoroacetamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)

- 2228290-07-9(2-1-(4-chloro-3-methoxyphenyl)cyclopropylpropan-2-amine)

- 2138142-96-6(5-Ethyl-1,2,3,6-tetrahydropyridin-3-amine)

- 2228272-33-9(2,2-difluoro-1-5-(2-methylcyclopropyl)furan-2-ylethan-1-amine)

- 1373116-00-7(2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole)

- 1372189-87-1(2,2-dimethyl-4-(2-nitroethenyl)-1,3-dioxolane)

- 193152-00-0(4-4-({(tert-butoxy)carbonylamino}methyl)phenylbenzoic acid)

- 893124-77-1(N-methyl-2-4-(piperidine-1-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

- 2229372-38-5(2-methyl-2-3-(propan-2-yl)phenyloxirane)

- 1511669-42-3(2-amino-1-(2-methylpyridin-3-yl)propan-1-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Pureza:99%

Quantidade:25g

Preço ($):362.0